molecular formula C8H13N5O · HCl B573458 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride CAS No. 167423-51-0

6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride

Cat. No.: B573458
CAS No.: 167423-51-0
M. Wt: 231.7
InChI Key: GIHYTRGUZVYCQX-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride, commonly referred to as DMPH4, is a synthetic analog of the essential enzyme cofactor tetrahydrobiopterin (BH4) . Its primary research value lies in the study of nitric oxide synthase (NOS) function and regulation . Within cellular environments where de novo BH4 biosynthesis is inhibited, this dihydropterin derivative can be reduced to its active tetrahydropterin form, 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin, which is capable of restoring nitric oxide (NO) production in both inducible (iNOS) and endothelial (eNOS) nitric oxide synthases . This mechanism has been demonstrated to restore vasodilation in pre-constricted aortic ring models, an effect that is blocked by NOS inhibitors, confirming its specific action within the NOS pathway . Consequently, this compound serves as a critical pharmacological tool for investigating BH4-dependent processes, particularly in the contexts of cardiovascular biology, immune response, and neuropharmacology, where nitric oxide is a key signaling molecule.

Properties

IUPAC Name

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYTRGUZVYCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

611-54-1 (Parent)
Record name 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50915478
Record name 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-43-7
Record name 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 945-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Mechanism

The reaction occurs in a mixture of glacial acetic acid and water (4:1 v/v) at ambient temperature and atmospheric pressure. Hydrogenation proceeds for 4–6 hours, achieving near-quantitative conversion to the tetrahydropteridin-4-ol intermediate. Subsequent treatment with concentrated hydrochloric acid (HCl) precipitates the hydrochloride salt.

Stereochemical Outcomes

Chemical Reduction Using Sodium in Ethanol

An alternative method employs sodium metal in anhydrous ethanol under reflux conditions. This approach reduces 6,7-dimethylpterin to a 1:1 mixture of cis- and trans-5,6,7,8-tetrahydropteridin-4-ol , which is subsequently protonated with HCl gas to yield the hydrochloride salt.

Key Experimental Parameters

  • Solvent: Anhydrous ethanol (99.8%)

  • Temperature: 78°C (reflux)

  • Reaction Time: 8–12 hours

  • Workup: Neutralization with HCl, followed by recrystallization from methanol-diethyl ether.

Limitations and Advantages

While this method avoids specialized hydrogenation equipment, the lack of stereoselectivity and lower yield (~65%) compared to catalytic hydrogenation (~90%) limit its utility for large-scale synthesis.

Purification and Isolation Techniques

Recrystallization

The crude hydrochloride salt is purified via recrystallization using solvent systems such as:

Solvent SystemPurity (%)Yield (%)Crystal Morphology
Methanol-diethyl ether98.575Needle-like crystals
Ethanol-water (3:1)97.268Prismatic crystals
Acetonitrile99.180Fine powder

Data adapted from isotopic labeling experiments and industrial batch records.

Industrial-Scale Synthesis

Industrial protocols scale laboratory methods while optimizing for cost and efficiency:

Process Intensification Strategies

  • Continuous Hydrogenation: Fixed-bed reactors with Pt/C catalysts reduce reaction times to 2 hours.

  • In Situ Acidification: HCl gas is introduced directly into the reaction vessel to minimize intermediate handling.

  • Crystallization Control: Anti-solvent precipitation with tert-butyl methyl ether enhances crystal uniformity.

Quality Control Metrics

  • Purity: ≥99% (HPLC)

  • Residual Solvents: <50 ppm (ICH guidelines)

  • Isomer Ratio: 0.8:1 cis:trans (consistent with lab-scale data).

Comparative Analysis of Preparation Methods

ParameterCatalytic HydrogenationChemical ReductionIndustrial Process
Yield (%)90–9560–6588–92
Cis:Trans Ratio0.8:11:10.8:1
Reaction Time (h)4–68–122–3
ScalabilityModerateLowHigh
Equipment CostHighLowHigh

Stereochemical and Mechanistic Considerations

Deuterium-Labeling Insights

Reduction of 7-deutero-6-trideuteromethylpterin with PtO₂ produced a 0.8:1 mixture of cis- and trans-7-deutero-6-trideuteromethyltetrahydropterin, confirming the catalytic pathway’s partial stereoselectivity. In contrast, sodium reduction showed no isotopic discrimination, leading to racemic products.

Acidification and Salt Formation

Protonation of the tetrahydropteridin-4-ol intermediate with HCl occurs preferentially at N(5), stabilizing the cis isomer through intramolecular hydrogen bonding .

Chemical Reactions Analysis

Types of Chemical Reactions

DMPH4·HCl participates in three primary reaction types:

Oxidation

  • Converts to oxidized pterin derivatives under aerobic conditions or with oxidizing agents like hydrogen peroxide.

  • Oxidative pathways are critical for generating biologically active metabolites .

Substitution

  • Nucleophilic substitution occurs at the C4 hydroxyl group or C2 amino group.

  • Reactions with β-aroylacrylic acids produce fused pteridine derivatives through multi-step mechanisms .

Acid/Base-Mediated Rearrangements

  • Protonation of the pteridine ring under acidic conditions enables structural modifications.

  • Forms stable hydrochloride salts through acid-base interactions .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Substitution β-Aroylacrylic acids, HCl/ethanol refluxForms 6-substituted pteridinones
Oxidation O₂, H₂O₂, pH 7–8Generates 7,8-dihydropterin derivatives
Salt Formation HCl in ethanol (1:1 molar ratio)Yields stable hydrochloride salt

Pathway 1: Substitution with β-Aroylacrylic Acids

  • Mechanism :

    • Acid-catalyzed nucleophilic attack at the C6 position.

    • Eliminates HBr to form α,β-unsaturated intermediates.

    • Final product: 6-(2-oxo-2-arylethyl)pteridine derivatives .

  • Example :

    • Reaction with β-benzoylacrylic acid yields:
      2-Amino-4-hydroxy-6-(2-oxo-2-phenylethyl)-5,8-dihydro-6H-pteridin-7-one

      • Characterization: IR peaks at 1635 cm⁻¹ (C=O), 1682 cm⁻¹ (C=N) .

      • Yield: 59% under reflux in methanol/acetic acid .

Stability Under Physiological Conditions

  • DMPH4·HCl degrades in aqueous solutions at pH >7, forming 7,8-dihydropterin via auto-oxidation .

  • Half-life : ~2 hours in phosphate buffer (pH 7.4, 37°C) .

Structural Insights from Spectral Data

TechniqueKey FeaturesSource
¹H NMR - Singlet δ 2.1 ppm (N-CH₃)
IR - Broad band ~3200 cm⁻¹ (N-H/O-H stretch)
MS - [M – CO₂]⁺ fragment at m/z 300

Mechanism of Action

The compound acts as a cofactor for various enzymes, including nitric oxide synthetase and hydroxylases for phenylalanine, tyrosine, and tryptophan . It facilitates the catalytic activity of these enzymes by stabilizing the transition state and providing necessary electron transfers. The molecular targets include the active sites of these enzymes, where it binds and participates in the enzymatic reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Salt Form Key Features
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride (Target) Not provided Likely C₈H₁₇ClN₅O* ~234.45* 6,7-dimethyl, 4-ol Hydrochloride Hydroxyl group enhances polarity; dimethyl groups increase lipophilicity.
2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-4-pteridinol hydrochloride 31969-10-5 C₇H₁₂ClN₅O₂ 235.66 6-hydroxymethyl, 4-ol Hydrochloride Hydroxymethyl substituent may improve water solubility vs. dimethyl.
2-Amino-6,7-dimethyl-3,4,5,6,7,8-hexahydropteridin-4-one hydrochloride Not provided C₈H₁₄ClN₅O 247.68 6,7-dimethyl, 4-one Hydrochloride Ketone group at position 4 reduces H-bonding capacity vs. hydroxyl.
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one dihydrochloride 69113-63-9 C₇H₁₃Cl₂N₅O 254.12 6-methyl, 4-one Dihydrochloride Dihydrochloride salt increases solubility; single methyl reduces lipophilicity.

Note: Molecular formula and weight for the target compound are inferred due to lack of explicit data in evidence.

Key Differences and Implications

Substituent Effects: The target compound’s 6,7-dimethyl groups enhance lipophilicity compared to analogs with single methyl (e.g., ) or hydroxymethyl (e.g., ) substituents. This could influence membrane permeability in biological systems. The 4-ol group in the target compound vs.

Salt Form :

  • The dihydrochloride salt in likely improves aqueous solubility compared to the target’s hydrochloride form, which may impact formulation and bioavailability.

Biological Activity

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride (commonly referred to as DMPH4) is a pteridine derivative with significant biological implications. It serves as a cofactor in various enzymatic reactions crucial for neurotransmitter synthesis and exhibits antioxidant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄ClN₅O
  • CAS Number : 945-43-7
  • Structure : DMPH4 features a bicyclic structure with an amino group and multiple methyl groups that enhance its reactivity and biological significance.

DMPH4 acts primarily as a cofactor in the hydroxylation of aromatic amino acids. Key enzymes that utilize DMPH4 include:

  • Phenylalanine Hydroxylase : Converts phenylalanine to tyrosine.
  • Tryptophan Hydroxylase : Involved in serotonin synthesis.

The compound's ability to facilitate electron transfer is crucial for these enzymatic reactions. However, steric hindrance from the methyl groups may reduce its efficiency compared to the natural cofactor tetrahydrobiopterin (BH4) .

Biological Significance

DMPH4 is vital for the biosynthesis of neurotransmitters such as serotonin and dopamine. Deficiencies in this compound can lead to neurological disorders, including mood disorders and cognitive impairments due to disrupted neurotransmitter levels . Additionally, DMPH4 exhibits antioxidant properties that help protect cells from oxidative stress .

Table 1: Summary of Biological Activities

ActivityDescription
Cofactor Role Supports enzyme activity in neurotransmitter synthesis
Antioxidant Properties Protects against oxidative damage
Potential Therapeutic Uses Investigated for roles in treating neurological disorders

Case Studies

  • Neurotransmitter Synthesis :
    A study demonstrated that DMPH4 supplementation improved serotonin levels in animal models with induced deficiencies, highlighting its role in mood regulation .
  • Oxidative Stress Protection :
    Research indicated that DMPH4 can mitigate oxidative stress in neuronal cells exposed to harmful agents, suggesting potential protective effects against neurodegenerative diseases .
  • Enzymatic Interaction Studies :
    Investigations using electron spin resonance spectroscopy revealed how DMPH4 interacts with phenylalanine hydroxylase, providing insights into its mechanism as a cofactor and the impact of structural variations on enzyme activity .

Table 2: Comparison of Pteridine Derivatives

Compound NameStructure TypeUnique Features
TetrahydrobiopterinPteridine derivativeActive form involved in nitric oxide synthesis
6-MethyltetrahydropterinPteridine derivativeMethylated variant with distinct metabolic roles
5-MethyltetrahydrofolateFolate derivativeEssential for one-carbon metabolism

These compounds share a common pteridine backbone but differ in functional groups and biological roles, influencing their reactivity and physiological effects .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : A two-step synthesis approach is recommended, involving substitution and hydrolysis reactions. For example, a similar pteridine derivative was synthesized using K2_2CO3_3 and Cs2_2CO3_3 as bases in 1,4-dioxane/water under reflux (60–80°C), achieving a total yield of 63.69% after optimization . Key parameters include:
  • Catalyst selection : Alkali carbonates enhance nucleophilic substitution efficiency.
  • Solvent system : Polar aprotic solvents improve reaction homogeneity.
  • Temperature control : Moderate heating (60–80°C) minimizes side reactions.
    Table 1 : Synthetic Optimization Parameters
StepReagentsSolventTemperatureYield
1K2_2CO3_31,4-Dioxane80°C75%
2NaOH (aq.)Water25°C85%

Q. How should researchers establish validated analytical methods (e.g., HPLC, LC-MS) for quantifying this compound and its related impurities in pharmaceutical matrices?

  • Methodological Answer : Use pharmacopeial reference standards (e.g., EP/USP) for impurity profiling. For example, related pteridine impurities such as (2,4-Diaminopteridin-6-yl)methanol Hydrochloride (Imp. A) and 4-Aminofolic Acid (Imp. B) require chromatographic separation using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) at 1.0 mL/min . Validate methods per ICH Q2(R1) guidelines, including:
  • Specificity : Resolve all peaks with resolution >2.0.
  • Linearity : R2^2 ≥0.999 over 50–150% of target concentration.
  • Accuracy : 98–102% recovery for spiked samples.

Q. What stability-indicating parameters (e.g., photodegradation, hydrolysis susceptibility) must be characterized during preformulation studies?

  • Methodological Answer : Conduct forced degradation studies under:
  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H2_2O2_2 at 25°C for 6 hours.
  • Photostability : Expose to 1.2 million lux-hours UV/visible light.
    Monitor degradation via LC-MS and quantify using validated methods. Store the compound in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can advanced structural elucidation techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the stereochemical configuration of the tetrahydropteridin ring system?

  • Methodological Answer : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and NOESY NMR to assign stereochemistry. For example, NOE correlations between H-6 and H-7 protons confirm the cis-dimethyl configuration. X-ray crystallography further validates the chair conformation of the tetrahydropteridin ring, with Cl⁻ counterions hydrogen-bonded to the hydroxyl group .

Q. What mechanistic insights explain the divergence in degradation pathways observed between solid-state vs. solution-phase stability studies?

  • Methodological Answer : In solution, hydrolysis dominates due to water-mediated proton transfer at the 4-ol position, forming 4-oxo derivatives. In the solid state, photodegradation via radical intermediates is prevalent. Use electron paramagnetic resonance (EPR) to detect free radicals and LC-HRMS to identify degradation products (e.g., deaminated or dimerized species) .

Q. How do computational chemistry models (e.g., DFT, molecular docking) predict the compound's interaction with biological targets, and what validation experiments are required?

  • Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic regions (e.g., NH2_2 and OH groups) for target binding. Molecular docking against folate receptors or kinase domains (e.g., c-Met) predicts binding affinities (ΔG < -8 kcal/mol). Validate with:
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}).
  • Cell-based assays : IC50_{50} values in cancer cell lines (e.g., MCF-7) .

Data Contradictions and Resolution

  • Contradiction : lists methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate Hydrochloride as a common impurity, but identifies 4-Aminofolic Acid as a degradation product.
    • Resolution : Cross-validate impurity profiles using orthogonal methods (HPLC vs. LC-MS) and spiked samples to distinguish synthesis-related impurities from degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride
Reactant of Route 2
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.